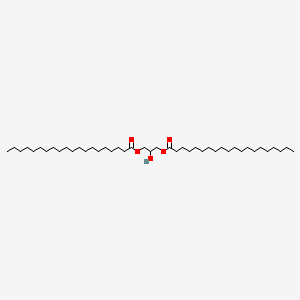

Dieicosanoin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

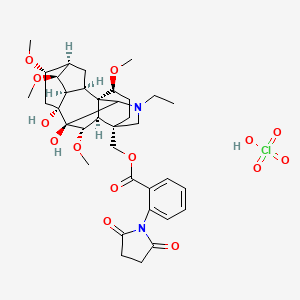

Given the absence of direct information on "Dieicosanoin," we can explore general principles that might apply to its synthesis if it is structurally related to known compounds. For example, the synthesis of complex organic molecules often involves strategies like the Diels-Alder reaction, a common method for constructing cyclic structures. An example of an innovative synthesis approach is the N-heterocyclic carbene (NHC)-catalyzed Diels-Alder reaction, which has been used for the synthesis of fused pyrano[2,3-b]indoles with high diastereo- and enantioselectivity (Yang et al., 2012).

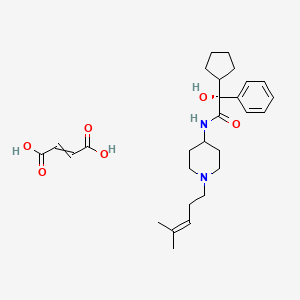

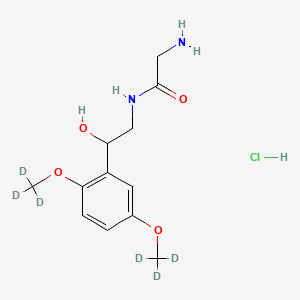

Molecular Structure Analysis

Molecular structure analysis often involves computational and experimental techniques to determine the arrangement of atoms within a molecule. Molecular dynamics simulations, for instance, can provide insights into the phase behavior and structural properties of organic compounds, such as n-eicosane, which has been studied for its crystal growth rates using a united atom model (Waheed et al., 2002).

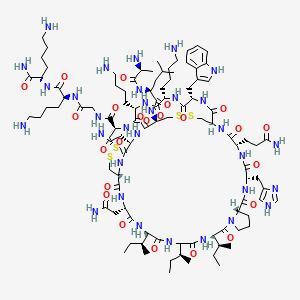

Chemical Reactions and Properties

Chemical reactions and properties of a compound like "Dieicosanoin" would be closely related to its functional groups and molecular structure. Eicosanoids, for example, are biologically active lipids with diverse roles in physiological and pathological processes, including inflammation and cancer (Wang & Dubois, 2010). Understanding the chemical reactivity of similar compounds can provide insights into potential reactions and properties.

Physical Properties Analysis

The physical properties of organic compounds, such as melting points, boiling points, and solubility, are determined by their molecular structure. Simulation studies, like those on n-eicosane, offer valuable data on the physical properties and phase behavior of long-chain hydrocarbons, which could be relevant for understanding similar compounds (Yi & Rutledge, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are key to comprehending a compound's behavior in various environments. Studies on related lipid compounds, such as eicosanoids, highlight the importance of understanding the synthesis, function, and regulation of biologically active molecules (Bozza et al., 2011).

Wissenschaftliche Forschungsanwendungen

Role in Medicine Development : Basic science research, including studies on eicosanoids, has led to new therapeutic agents for a variety of diseases. Investigations into the structure and function of small molecules have identified novel therapeutic targets (Samuelsson, 2012).

Cardiovascular and Metabolic Health : Policosanol, a derivative from the eicosanoid family, was studied for its effects on low-density lipoprotein (LDL) oxidation. In a trial, it significantly increased the resistance of LDL to oxidative modification, suggesting potential benefits for cardiovascular health (Menéndez et al., 2001). However, another study found policosanol ineffective in treating hypercholesterolemia (Dulin et al., 2006).

Inflammation and Disease : Eicosanoids play critical roles in inflammation, cancer, and metabolic diseases. They are involved in cell proliferation, apoptosis, metabolism, and migration, and imbalances in eicosanoid signaling contribute to the pathogenesis of these diseases (Wymann & Schneiter, 2008).

Lipid Signaling in Disease : The complex network of lipid signaling, including eicosanoids, is a key factor in various diseases. This includes their roles in inflammation, cancer, and metabolic disorders, offering potential targets for therapeutic intervention (Wymann & Schneiter, 2008).

Impact on Asthma and Allergic Diseases : Eicosanoids are involved in the pathophysiological processes of asthma and allergies. They are key mediators in bronchoconstriction and airway inflammation, making them targets for drug development in these areas (Sokolowska et al., 2020).

Metabolomic Signature in Diabetes : A study identified a metabolomic signature in type-2 diabetes mellitus, including alterations in eicosanoid levels. This provides insights into the metabolic alterations associated with diabetes and potential markers for early detection and subgroup differentiation (Padberg et al., 2014).

Eigenschaften

IUPAC Name |

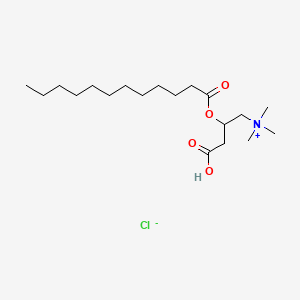

(2-hydroxy-3-icosanoyloxypropyl) icosanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEKBHKRXKVKGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H84O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | DG(20:0/0:0/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1,3-Diarachidin | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.